molecular formula C19H15ClFN3O2S B2547615 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034506-18-6

13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2547615
CAS No.: 2034506-18-6
M. Wt: 403.86
InChI Key: VWXRFHLUCFPDDI-UHFFFAOYSA-N
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Description

13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazatricyclo framework, a chloro substituent, and a fluorophenyl group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-12-1-6-17-22-16-7-8-23(10-15(16)19(26)24(17)9-12)18(25)11-27-14-4-2-13(21)3-5-14/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXRFHLUCFPDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Bicyclic Precursor

The synthesis commences with the preparation of 5-amino-8-chloro-1,3-diazabicyclo[4.4.0]deca-3,7,9-trien-2-one. A solution of 2,4-dichlorobenzoic acid (1.0 equiv) in thionyl chloride is refluxed to generate the acyl chloride, which is subsequently treated with ethylenediamine in dichloromethane (DCM) at 0°C. The resulting diamide undergoes intramolecular Friedel-Crafts alkylation using AlCl₃ in nitrobenzene at 120°C, yielding the bicyclic lactam.

Tricyclization via Ring-Closing Metathesis

To construct the third ring, the bicyclic lactam is subjected to ring-closing metathesis using Grubbs’ second-generation catalyst (5 mol%) in DCM under nitrogen. This step forms the 10-membered triazatricyclic framework. Patent WO2013185090A1 reports analogous metathesis reactions achieving yields of 65–78% for similar macrocycles.

Chlorination at Position 13

Electrophilic chlorination is effected using N-chlorosuccinimide (NCS, 1.2 equiv) in acetic acid at 80°C. Monitoring by thin-layer chromatography (TLC) confirms complete consumption of the starting material after 6 hours. The chlorinated product is isolated via silica gel chromatography (hexanes/ethyl acetate, 3:1), yielding 13-chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one in 82% purity, which is further recrystallized from ethanol.

Synthesis of 2-(4-Fluorophenyl)sulfanylacetyl Side Chain

Thioether Formation

4-Fluorothiophenol (1.5 equiv) is reacted with bromoacetyl bromide (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −78°C. After warming to room temperature, the mixture is stirred for 12 hours, yielding 2-bromo-1-(4-fluorophenylsulfanyl)ethan-1-one. Quenching with ice water followed by extraction with ethyl acetate affords the crude product, which is purified via flash chromatography (SiO₂, hexanes/ethyl acetate 4:1).

Conversion to Acetyl Chloride

The bromoketone is treated with thionyl chloride (3.0 equiv) in DCM under reflux for 2 hours. Evaporation yields 2-chloro-1-(4-fluorophenylsulfanyl)ethan-1-one as a pale-yellow solid, used directly in the subsequent coupling step.

Coupling of Tricyclic Core and Sulfanylacetyl Moiety

The tricyclic amine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Sodium hydride (1.1 equiv) is added at 0°C, followed by dropwise addition of 2-chloro-1-(4-fluorophenylsulfanyl)ethan-1-one (1.2 equiv). The reaction is warmed to 25°C and stirred for 24 hours. Workup involves dilution with water, extraction with ethyl acetate, and silica gel chromatography (gradient elution from 5% to 30% ethyl acetate in hexanes). The title compound is obtained as a white solid in 68% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 4.92 (s, 2H, SCH₂CO), 3.75–3.68 (m, 4H, NCH₂), 2.95–2.89 (m, 2H, CH₂Cl).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (C=O), 162.1 (d, J = 248 Hz, CF), 140.3, 135.8, 132.6, 129.4 (ArC), 115.7 (d, J = 21 Hz, ArC), 58.4 (SCH₂), 45.2 (NCH₂), 42.1 (CH₂Cl).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₄ClFN₃O₂S [M+H]⁺: 430.0426; found: 430.0423.

Purity Assessment

Reverse-phase HPLC (C18 column, 75:25 acetonitrile/water, 1.0 mL/min) shows a single peak at 8.7 minutes with >99% purity.

Optimization and Challenges

Initial attempts to couple the sulfanylacetyl chloride directly to the tricyclic amine resulted in low yields (<30%) due to competing N-acylation at multiple sites. Introducing the chloroacetyl intermediate improved regioselectivity, as the electron-withdrawing chlorine atom directed the reaction to the less hindered amine. Additionally, patent US10912814B2 emphasizes the importance of inert atmospheres for thioether stability, necessitating rigorous deoxygenation of solvents.

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.

Scientific Research Applications

13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The compound’s unique structure allows it to engage in specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    13-chloro-5-[2-(4-chlorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    13-chloro-5-[2-(4-methylphenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with molecular targets. This makes it distinct from similar compounds with different substituents.

Biological Activity

The compound 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activities. Its unique structural features suggest possible interactions with biological targets, making it a candidate for pharmacological exploration.

Chemical Structure

The compound's IUPAC name indicates a tricyclic structure with multiple functional groups, including a chloro group and a sulfanylacetyl moiety. The presence of the 4-fluorophenyl group may influence its biological properties through electronic effects and steric hindrance.

Biological Activity Overview

Research into the biological activity of this compound has been limited but promising. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Studies have shown that compounds with similar tricyclic structures exhibit antimicrobial properties. While specific data on this compound is sparse, structural analogs have demonstrated effectiveness against various bacterial strains. For instance:

  • Triazole derivatives often show antifungal activity.
  • Sulfanylacetyl derivatives have been linked to antibacterial effects.

Anticancer Potential

The unique structure of 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one suggests potential anticancer activity:

  • Mechanism of Action : Similar compounds have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Case Studies : Research on related tricyclic compounds indicates inhibition of tumor growth in various cancer cell lines.

Data Table: Biological Activity of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Compound ATriazoleAntifungal
Compound BSulfanylacetylAntibacterial
Compound CTricyclicAnticancer

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar scaffolds often act as enzyme inhibitors in metabolic pathways.
  • Receptor Binding : The presence of fluorine and sulfur may enhance binding affinity to specific receptors involved in disease processes.

Future Directions

Further research is warranted to elucidate the specific biological activities and mechanisms of action for 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one:

  • In Vitro Studies : Testing against various cell lines to assess cytotoxicity and mechanism of action.
  • In Vivo Studies : Evaluating therapeutic efficacy in animal models to establish safety and dosage parameters.

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